![molecular formula C23H53NO4Si3 B6590394 N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine CAS No. 1049677-12-4](/img/structure/B6590394.png)
N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine
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Overview
Description
The compound “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” is a silane-based compound. Silanes are compounds containing a silicon atom bonded to hydrogen atoms and are analogs to alkanes . The “Triethoxysilyl” part suggests that it has three ethoxy groups attached to a silicon atom. The “undecyloxy” part indicates an undecyl group (11 carbon alkyl chain) attached through an ether linkage .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR spectroscopy, or computational methods. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triethoxysilyl and azolidine groups. The triethoxysilyl group could potentially undergo hydrolysis and condensation reactions, while the azolidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. The presence of the triethoxysilyl group might make it reactive towards water, while the long undecyl chain could influence its solubility in organic solvents .Scientific Research Applications
Surface Chemistry of Silica Aerogels
Silica aerogels are lightweight, nanostructured materials with extremely high porosity . The surface chemistry of these aerogels can be explored using various silane precursors, including “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine”. This can lead to the development of aerogels with improved thermal insulation and mechanical properties .
Magnetic Behavior
Silica aerogels can be chemically doped with silica-functionalized magnetite nanoparticles . This imparts magnetic behavior to the aerogels, which can be useful for applications such as magnetic separation and drug delivery .
Thermal Insulation Performance
The thermal insulation performance of silica aerogels can be improved by using “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” as a precursor . This can enhance the aerogels’ ability to resist heat transfer, making them more effective as insulators .
Heavy Metal Adsorption
Amine and thiol-functionalized aerogels can be used as adsorbents to capture heavy metals from wastewater . The preparation of these materials could involve the use of silanes, including hydrophobic moieties, to ensure material stability and good adsorption capacities .
Carbon Dioxide Removal
The amine functionality in aerogels can be used to improve the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments . This can be particularly useful in industries where carbon dioxide emissions need to be controlled .
Surface Immobilized Catalysis
By harnessing the confined enzyme (i.e., a peroxidase), encapsulins can be used for in vitro surface-immobilized catalysis . This can be achieved in a cascade pathway with an additional enzyme, glucose oxidase .
Cellular Uptake
Encapsulins can also be used for cellular uptake in mammalian macrophages . This can be particularly useful in drug delivery applications, where the drug needs to be delivered directly to the cells .
Mechanical Property Enhancement
“N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” can be used for the in-situ surface modification of nanosilica to enhance the mechanical properties of composites . This can lead to the development of composites with improved strength and durability .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKIUQNZMMUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H53NO4Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane |
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